molecular formula C11H19F2NO4 B13913247 (2R)-2-(Tert-butoxycarbonylamino)-5,5-difluoro-hexanoic acid

(2R)-2-(Tert-butoxycarbonylamino)-5,5-difluoro-hexanoic acid

Cat. No.: B13913247
M. Wt: 267.27 g/mol
InChI Key: XUUGMBMDWZRWJV-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(Tert-butoxycarbonylamino)-5,5-difluoro-hexanoic acid is a compound that belongs to the class of organic compounds known as carboxylic acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and two fluorine atoms on the hexanoic acid chain. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Tert-butoxycarbonylamino)-5,5-difluoro-hexanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Tert-butoxycarbonylamino)-5,5-difluoro-hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2R)-2-(Tert-butoxycarbonylamino)-5,5-difluoro-hexanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(Tert-butoxycarbonylamino)-5,5-difluoro-hexanoic acid involves its reactivity as a protected amino acid derivative. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group for further reactions. This allows for the selective modification of peptides and proteins, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(Tert-butoxycarbonylamino)-5-hexenoic acid: Similar structure but lacks the fluorine atoms.

    ®-3-(Tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid: Contains a trifluorophenyl group instead of difluoro-hexanoic acid.

Uniqueness

The presence of two fluorine atoms in (2R)-2-(Tert-butoxycarbonylamino)-5,5-difluoro-hexanoic acid imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds. This makes it particularly useful in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C11H19F2NO4

Molecular Weight

267.27 g/mol

IUPAC Name

(2R)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)5-6-11(4,12)13/h7H,5-6H2,1-4H3,(H,14,17)(H,15,16)/t7-/m1/s1

InChI Key

XUUGMBMDWZRWJV-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(C)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(C)(F)F)C(=O)O

Origin of Product

United States

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